molecular formula C20H17BrO3 B8368265 Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate

Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate

Cat. No.: B8368265
M. Wt: 385.2 g/mol
InChI Key: JKXCUDCTRJEISQ-UHFFFAOYSA-N
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Description

Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate is a useful research compound. Its molecular formula is C20H17BrO3 and its molecular weight is 385.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H17BrO3

Molecular Weight

385.2 g/mol

IUPAC Name

ethyl 5-bromo-4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H17BrO3/c1-2-23-20(22)16-11-15-9-6-10-17(21)19(15)18(12-16)24-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3

InChI Key

JKXCUDCTRJEISQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2Br)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Naphthol 7 (3.20 g, 11.0 mmol) was dissolved in anhydrous DMF (78 mL). K2CO3 (3.05 g, 22.0 mmol), benzyl bromide (1.59 mL, 13.2 mmol), and Bu4NI (163 mg, 0.440 mmol) were added. The solution was stirred at 25° C. for 16 h. The reaction mixture was poured into H2O and extracted with ethyl acetate (3×). The organic extracts were combined, dried over Na2SO4, and concentrated under reduced pressure. The solid was recrystallized with 5% EtOAc/hexanes and the mother liquor was further purified by flash chromatography (SiO2, 6×15 cm, 10-20% EtOAc/hexanes gradient elution) affording additional 8 (3.30 g combined, 77%) as a brown crystalline solid. 1H NMR (CDCl3 500 MHz) δ 8.17 (s, 1H), 7.87 (d, J=7.5 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.61 (d, J=7.5 Hz, 2H), 7.57 (s, 1H), 7.40 (t, J=7.5 Hz, 2H), 7.35-7.32 (m, 1H), 7.29 (t, J=7.5 Hz, 1H), 5.30 (s, 2H), 4.43 (q, J=7.0 Hz, 2H), 1.44 (t, J=7.0 Hz, 3H). 13C NMR (CDCl3, 125 MHz) δ 166.0, 154.5, 136.1, 136.0, 135.0, 129.3, 128.3, 128.0 (2C), 127.8, 126.8, 125.8, 124.1, 116.7, 106.9, 71.2, 61.1. IR (film) νmax 2980, 1712, 1413, 1236 cm−1. ESI-TOF HRMS m/z 385.0433 (M+H+, C20H17BrO3 requires 385.0434).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
1.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
163 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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